molecular formula C16H21N5O4S B13891151 tert-butyl N-[3-methyl-1-(6-nitrobenzotriazol-1-yl)-1-sulfanylidenebutan-2-yl]carbamate

tert-butyl N-[3-methyl-1-(6-nitrobenzotriazol-1-yl)-1-sulfanylidenebutan-2-yl]carbamate

Cat. No.: B13891151
M. Wt: 379.4 g/mol
InChI Key: XFVHUHJBRJYSAP-UHFFFAOYSA-N
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Description

The compound tert-butyl N-[3-methyl-1-(6-nitrobenzotriazol-1-yl)-1-sulfanylidenebutan-2-yl]carbamate (hereafter referred to as Compound A) is a structurally complex molecule featuring:

  • A tert-butyl carbamate (Boc) protecting group.
  • A sulfanylidene (thiono) moiety, which replaces the typical carbonyl oxygen with sulfur.
  • A 6-nitrobenzotriazol-1-yl substituent, known for its electron-withdrawing properties and role as a leaving group in nucleophilic substitution reactions.
  • A branched alkyl chain with a methyl group at the 3-position.

Compound A is closely related to tert-butyl N-[(2S)-3,3-dimethyl-1-(6-nitrobenzotriazol-1-yl)-1-sulfanylidenebutan-2-yl]carbamate (Boc-Thiono-t-Leu-1-(6-nitro)benzotriazolide), identified in Safety Data Sheets as a reagent for chemical synthesis, likely in peptide or heterocyclic chemistry .

Properties

IUPAC Name

tert-butyl N-[3-methyl-1-(6-nitrobenzotriazol-1-yl)-1-sulfanylidenebutan-2-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N5O4S/c1-9(2)13(17-15(22)25-16(3,4)5)14(26)20-12-8-10(21(23)24)6-7-11(12)18-19-20/h6-9,13H,1-5H3,(H,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFVHUHJBRJYSAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=S)N1C2=C(C=CC(=C2)[N+](=O)[O-])N=N1)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-ThionoVal-1-(6-nitro)benzotriazolide typically involves the reaction of Boc-L-2-amino-3-methylbutanethioic acid with 6-nitrobenzotriazole under specific conditions. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the desired product. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through column chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of Boc-ThionoVal-1-(6-nitro)benzotriazolide involves similar synthetic routes but on a larger scale. The process may include additional steps such as crystallization and recrystallization to ensure high purity and yield. The compound is typically stored at low temperatures (around -20°C) to maintain its stability.

Chemical Reactions Analysis

Types of Reactions

Boc-ThionoVal-1-(6-nitro)benzotriazolide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones under specific conditions.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the benzotriazole moiety is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) in the presence of hydrogen gas are used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzotriazole derivatives.

Scientific Research Applications

Boc-ThionoVal-1-(6-nitro)benzotriazolide has several applications in scientific research:

    Chemistry: It is used as a reagent in peptide synthesis and in the preparation of various organic compounds.

    Biology: The compound is utilized in the study of enzyme mechanisms and protein interactions.

    Medicine: Research involving Boc-ThionoVal-1-(6-nitro)benzotriazolide includes its potential use in drug development and as a tool for studying biochemical pathways.

    Industry: The compound is employed in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of Boc-ThionoVal-1-(6-nitro)benzotriazolide involves its interaction with specific molecular targets, such as enzymes or proteins. The compound can form covalent bonds with nucleophilic residues in proteins, leading to the inhibition or modification of their activity. This interaction is often mediated by the benzotriazole moiety, which acts as a leaving group in substitution reactions.

Comparison with Similar Compounds

Functional Group Analysis

Compound A shares the tert-butyl carbamate group with numerous analogs, but its unique features include:

Sulfanylidene Group: Unlike standard carbamates (e.g., tert-butyl N-[4-formylbicyclo[2.2.2]octan-1-yl]carbamate ), the thiono group in Compound A enhances electrophilicity, enabling thioacylation reactions.

Nitrobenzotriazole Core : The 6-nitrobenzotriazolyl group distinguishes Compound A from PharmaBlock’s bicyclic carbamates (e.g., tert-butyl N-[(1S,3S)-3-hydroxycyclopentyl]carbamate ), which prioritize steric hindrance and hydrogen-bonding capabilities.

Structural Analogues from PharmaBlock Sciences

PharmaBlock’s portfolio includes carbamates with diverse cores (Table 1):

Compound Name Core Structure Key Features CAS Number Reference
Compound A Benzotriazole + thiono Electrophilic, nitro-activated N/A
tert-Butyl N-[(1S,3S)-3-hydroxycyclopentyl]carbamate Hydroxycyclopentyl Hydrogen-bond donor, chiral 154737-89-0
tert-Butyl N-[cis-3-methylpiperidin-4-yl]carbamate Piperidine Steric hindrance, basic nitrogen 473839-06-4
tert-Butyl N-{3-azabicyclo[4.1.0]heptan-1-yl}carbamate Bicyclic amine Strain, reactivity in ring-opening 134575-47-6

Key Differences :

  • Electron Effects : The nitro group in Compound A enhances electrophilicity, whereas hydroxy or azabicyclo groups in PharmaBlock compounds focus on hydrogen bonding or strain-driven reactivity.
  • Synthetic Utility : Compound A is tailored for thioacylation, while bicyclic carbamates serve as rigid scaffolds for drug discovery .

Crystallographic Insights

Hydrogen-bonding patterns in similar carbamates (e.g., cyclopentyl derivatives ) align with Etter’s graph-set analysis , which could predict Compound A’s crystal packing.

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